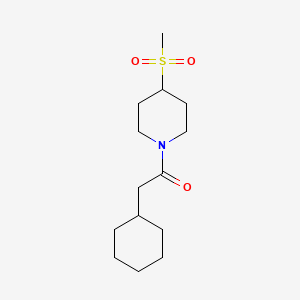

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclohexyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S/c1-19(17,18)13-7-9-15(10-8-13)14(16)11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPNLBFQNACXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the cyclohexyl group: This step involves the alkylation of the piperidine ring with a cyclohexyl halide under basic conditions.

Addition of the methylsulfonyl group: The final step involves the sulfonylation of the piperidine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the cyclohexyl group.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and the methylsulfonyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog: 2-Cyclohexyl-1-{4-[2-(2-Furyl)-2-Hydroxyethyl]piperazin-1-yl}ethanone Hydrochloride

Key Differences :

- Piperazine derivatives often exhibit higher water solubility due to increased polarity .

- Substituents: The methylsulfonyl group in the target compound is replaced by a 2-(furan-2-yl)-2-hydroxyethyl chain.

- Salt Form : The analog is a hydrochloride salt, which improves aqueous solubility compared to the free base form of the target compound .

Physicochemical Properties :

| Property | Target Compound | Piperazine Analog |

|---|---|---|

| Molecular Weight | ~327.5 g/mol | ~493.0 g/mol (including HCl) |

| Key Functional Groups | Methylsulfonyl (–SO₂CH₃) | Furan, Hydroxyl |

| Predicted logP | ~2.1 (moderate lipophilicity) | ~1.5 (higher polarity due to –OH) |

| Solubility | Moderate in DMSO, low in water | High in water (HCl salt) |

Biological Implications :

The methylsulfonyl group may improve metabolic stability by resisting oxidative degradation, whereas the furan ring in the analog could confer susceptibility to CYP450-mediated metabolism .

Conformational Analysis: Piperidine vs. Piperazine Rings

The piperidine ring in the target compound adopts a chair conformation, with the methylsulfonyl group occupying an equatorial position to minimize steric strain. In contrast, piperazine rings (as in the analog) exhibit greater flexibility due to the additional nitrogen atom, enabling pseudorotation and variable puckering amplitudes . This rigidity may enhance target selectivity compared to more flexible analogs .

Dynamic Behavior: Isomerization and Energy Barriers

While the target compound lacks an amide bond, its ethanone moiety may undergo restricted rotation. In contrast, amide-containing analogs (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit dual NMR signals for proximal hydrogens/carbons due to slow amide bond isomerization. Variable-temperature NMR studies reveal energy barriers of ~67 kJ/mol for such processes, with isomerization rates reaching 380 s⁻¹ at coalescence temperatures (~293 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.